molecular formula C15H27NO4 B1605166 Heliocoromandaline CAS No. 82354-33-4

Heliocoromandaline

Cat. No. B1605166
CAS RN: 82354-33-4
M. Wt: 285.38 g/mol
InChI Key: BWQSLRZZOVFVHJ-GUIRCDHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of Heliocoromandaline is determined by its molecular formula, C15H27NO4 . Techniques such as X-ray crystallography and electron diffraction can be used to determine the three-dimensional structure of small molecule compounds .


Chemical Reactions Analysis

While specific chemical reactions involving Heliocoromandaline are not available, general principles of chemical reaction analysis involve studying the alteration of oxidation states and the formation of charged or radical species . Tools such as voltammetry, in situ spectroelectrochemistry, and scanning electrochemical microscopy can be used to investigate these redox-active intermediates .


Physical And Chemical Properties Analysis

Heliocoromandaline is a powder and is classified as an alkaloid . Its physical and chemical properties can be analyzed using various techniques, including melting point analysis and molecular weight determination . Other properties such as hardness, topography, and hydrophilicity can also be important .

Scientific Research Applications

Isolation and Structure Determination in Heliotropium curassavicum

Heliocoromandaline, a pyrrolizidine alkaloid, was identified during the isolation and structural determination of minor alkaloids from Heliotropium curassavicum. These compounds were characterized using high-resolution 1 H NMR, mass spectrometry, and paper electrophoresis, contributing to the understanding of the chemical composition of this plant species (Mohanraj, Subramanian, & Herz, 1982).

properties

IUPAC Name

[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12-,13+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQSLRZZOVFVHJ-GUIRCDHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@](C(C)C)(C(=O)OC[C@H]1CCN2[C@H]1CCC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heliocoromandaline

CAS RN

82354-33-4
Record name Heliocoromandaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082354334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HELIOCOROMANDALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I69IO814K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heliocoromandaline
Reactant of Route 2
Heliocoromandaline
Reactant of Route 3
Heliocoromandaline
Reactant of Route 4
Heliocoromandaline
Reactant of Route 5
Heliocoromandaline
Reactant of Route 6
Heliocoromandaline

Citations

For This Compound
16
Citations
S Mohanraj, PS Subramanian, W Herz - Phytochemistry, 1982 - Elsevier
Isolation and structure determination of the minor alkaloids of Heliotropium curassavicum are described. These include the new pyrrolizidine alkaloids, heliocurassavine […
Number of citations: 31 www.sciencedirect.com
S Mohanraj, W Herz, PS Subramanian - Journal of Chromatography A, 1982 - Elsevier
… Q is a mixture of curassavine (l), coromandaline (2), heliovicine (3) and heliocoromandaline (5). Thin-layer … Pure 2 was eluted next followed by 2 mixture of 2 and heliocoromandaline …
Number of citations: 7 www.sciencedirect.com
H Wiedenfeld, A Andrade Cetto - Phytochemistry, 1998 - Elsevier
… described in the PAs coromandaline and heliocoromandaline, where it was identified by GC-… The NMR data given for the acidic part of coromandaline and heliocoromandaline are 4.01 (…
Number of citations: 7 www.sciencedirect.com
A El-Shazly, M Wink - Diversity, 2014 - mdpi.com
Among the diversity of secondary metabolites which are produced by plants as means of defence against herbivores and microbes, pyrrolizidine alkaloids (PAs) are common in …
Number of citations: 146 www.mdpi.com
MW Bredenkamp - 1990 - books.google.com
Mass spectrometry (MS) plays a vital role in the identification and structural elucidation of pyrrolizidine alkaloids, in particular, the establishment of the mode of ester attachment. The …
Number of citations: 12 books.google.com
S Mohanraj, W Herz - Journal of Natural Products, 1982 - ACS Publications
spectra of saturated pyrrolizidine monoester alkaloids and the aminoalcohols tracheianthamidine (4), isoretronecanol (10), supinidine (11) and curassanecine (12) have been …
Number of citations: 40 pubs.acs.org
P Zheng, Y Xu, Z Ren, Z Wang, S Wang… - … Medicine and Cellular …, 2021 - hindawi.com
Pyrrolizidine alkaloids (PAs) are common phytotoxins and could cause liver genotoxicity/carcinogenicity following metabolic activation. However, the toxicity of different structures …
Number of citations: 8 www.hindawi.com
AFM Rizk, A Kamel - RIZK, A.-FM, 1991 - books.google.com
Pyrrolizidine alkaloids are produced by a variety of plants. There are some families with many pyrrolizidine alkaloid-containing species, eg, the Boraginaceae, Compositae, and …
Number of citations: 7 books.google.com
AFM Rizk - Naturally occurring pyrrolizi-dine alkaloids. Ed., Rizk …, 1990 - books.google.com
The word pyrrolizidine is a chemical descriptor that refers to the two-fused-membered ring with a nitrogen atom at the bridgehead. Most of the pyrrrolizidine alkaloids are esters of a …
Number of citations: 17 books.google.com
MK Ghori, MA Ghaffari, SN Hussain… - Turk. J. Pharm …, 2016 - jag.journalagent.com
In the whole world, a large number of plants have therapeutic potential and used in the treatment of various diseases in different populations. Heliotropium (Boraginaceae) is a widely …
Number of citations: 24 jag.journalagent.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.